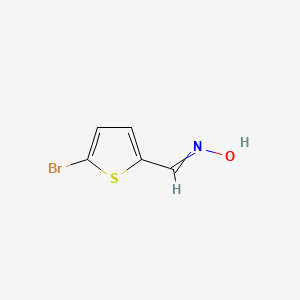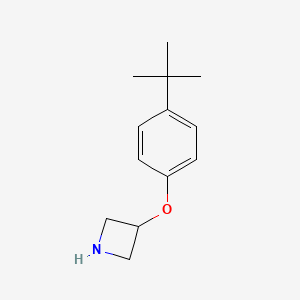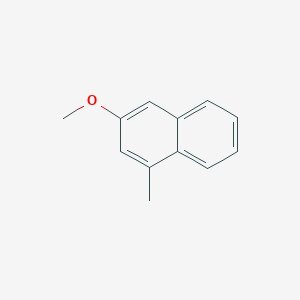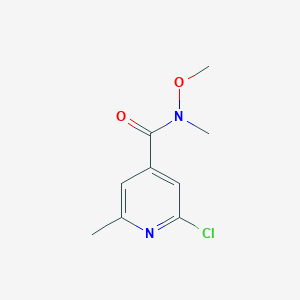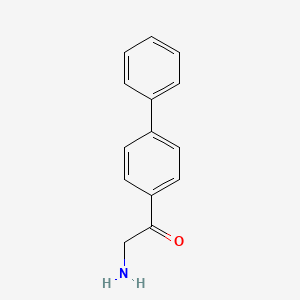
2-Amino-1-(4-phenylphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(4-phenylphenyl)ethan-1-one: is an organic compound that belongs to the class of amines It is characterized by the presence of a phenyl group attached to the nitrogen atom of a phenacylamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-1-(4-phenylphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of α-phenylethylamine with tert-butyl hypochlorite in dry benzene, followed by the addition of sodium methoxide in anhydrous methanol . The reaction mixture is then heated under reflux, and the product is isolated through a series of extractions and crystallizations.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-1-(4-phenylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include oximes, nitroso derivatives, and substituted phenacylamines.
Aplicaciones Científicas De Investigación
Chemistry: 2-Amino-1-(4-phenylphenyl)ethan-1-one is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can also be used in the synthesis of biologically active compounds.
Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(4-phenylphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the target molecules .
Comparación Con Compuestos Similares
Benzylamine: Contains a benzyl group attached to the nitrogen atom.
Phenacylamine: Similar to 2-Amino-1-(4-phenylphenyl)ethan-1-one but lacks the additional phenyl group.
Uniqueness: this compound is unique due to the presence of both phenyl and phenacyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to simpler amines .
Propiedades
Fórmula molecular |
C14H13NO |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
2-amino-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C14H13NO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10,15H2 |
Clave InChI |
DWDFSNARQSUYQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


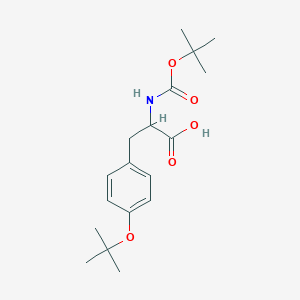
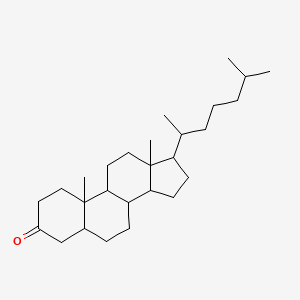
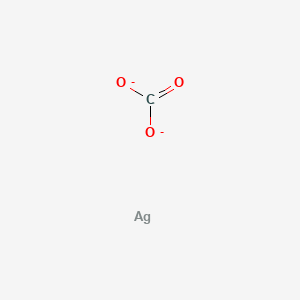
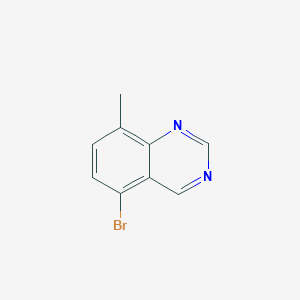
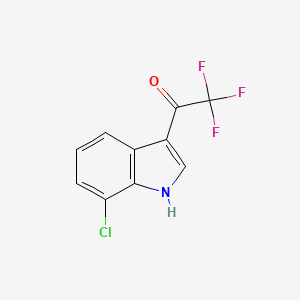
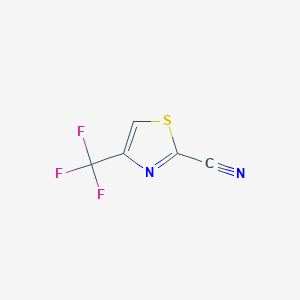
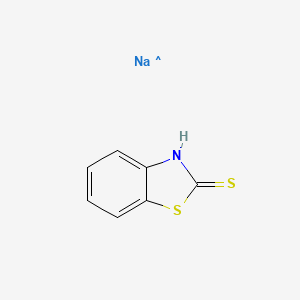
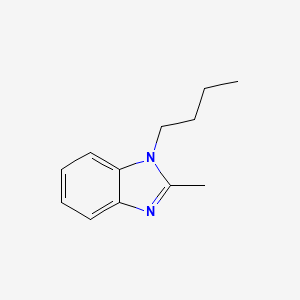
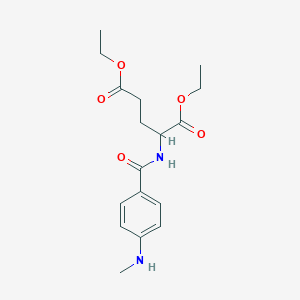
![Propanal, 2-methyl-2-(methylsulfonyl)-, O-[(methylamino)carbonyl]oxime](/img/structure/B8813683.png)
